N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-morpholinoacetamide
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Overview
Description
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-morpholinoacetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-morpholinoacetamide typically involves the reaction of 4-fluorobenzyl bromide with thiazole-2-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with morpholinoacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide
- 3-(4-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)acrylamide
Uniqueness
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-morpholinoacetamide is unique due to its specific combination of a thiazole ring, a fluorobenzyl group, and a morpholinoacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18FN3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H18FN3O2S/c17-13-3-1-12(2-4-13)9-14-10-18-16(23-14)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21) |
InChI Key |
XHSAYSFBHGKUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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